molecular formula C29H31N5O7S2 B11095546 N,N'-{[5-(phenylcarbonyl)-1,3,7-triazabicyclo[3.3.1]nonane-3,7-diyl]bis(sulfonylbenzene-4,1-diyl)}diacetamide

N,N'-{[5-(phenylcarbonyl)-1,3,7-triazabicyclo[3.3.1]nonane-3,7-diyl]bis(sulfonylbenzene-4,1-diyl)}diacetamide

Cat. No.: B11095546
M. Wt: 625.7 g/mol
InChI Key: RTSAJALJOIBNGJ-UHFFFAOYSA-N
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Description

N-{4-[(7-{[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-BENZOYL-1,3,7-TRIAZABICYCLO[331]NON-3-YL)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as sulfonyl, acetylamino, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(7-{[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-BENZOYL-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)SULFONYL]PHENYL}ACETAMIDE involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:

    Formation of the triazabicyclo[3.3.1]nonane core: This can be achieved through a series of cyclization reactions.

    Introduction of the sulfonyl groups: This step typically involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the acetylamino and benzoyl groups: These groups are introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(7-{[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-BENZOYL-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)SULFONYL]PHENYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

N-{4-[(7-{[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-BENZOYL-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)SULFONYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(7-{[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-BENZOYL-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{4-[(7-{[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-BENZOYL-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)SULFONYL]PHENYL}ACETAMIDE can be compared with other similar compounds, such as:

    N-Acetyl-4,4’-diaminodiphenylsulfone: This compound has similar sulfonyl and acetylamino groups but lacks the triazabicyclo[3.3.1]nonane core.

    N-(4-((4-(((4-(ACETYLAMINO)PHENYL)SULFONYL)AMINO)ANILINO)SULFONYL)PHENYL)ACETAMIDE: This compound has a similar structure but with different substituents on the phenyl rings.

The uniqueness of N-{4-[(7-{[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-BENZOYL-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)SULFONYL]PHENYL}ACETAMIDE lies in its specific combination of functional groups and the triazabicyclo[3.3.1]nonane core, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C29H31N5O7S2

Molecular Weight

625.7 g/mol

IUPAC Name

N-[4-[[7-(4-acetamidophenyl)sulfonyl-5-benzoyl-1,3,7-triazabicyclo[3.3.1]nonan-3-yl]sulfonyl]phenyl]acetamide

InChI

InChI=1S/C29H31N5O7S2/c1-21(35)30-24-8-12-26(13-9-24)42(38,39)33-17-29(28(37)23-6-4-3-5-7-23)16-32(19-33)20-34(18-29)43(40,41)27-14-10-25(11-15-27)31-22(2)36/h3-15H,16-20H2,1-2H3,(H,30,35)(H,31,36)

InChI Key

RTSAJALJOIBNGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3(CN(C2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C(=O)C5=CC=CC=C5

Origin of Product

United States

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